2-((1-(2-chlorobenzyl)-1H-indol-3-yl)sulfonyl)-1-(5-(4-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone
Description
This compound is a structurally complex molecule featuring a sulfonated indole core linked to a pyrazole-ethanone moiety. The indole ring is substituted with a 2-chlorobenzyl group at the N1 position, while the pyrazole ring incorporates 4-fluorophenyl and thiophen-2-yl substituents. Its synthesis likely involves multi-step reactions, including sulfonation, alkylation, and cyclocondensation, as inferred from analogous procedures in the literature .
Properties
IUPAC Name |
2-[1-[(2-chlorophenyl)methyl]indol-3-yl]sulfonyl-1-[3-(4-fluorophenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H23ClFN3O3S2/c31-24-8-3-1-6-21(24)17-34-18-29(23-7-2-4-9-26(23)34)40(37,38)19-30(36)35-27(20-11-13-22(32)14-12-20)16-25(33-35)28-10-5-15-39-28/h1-15,18,27H,16-17,19H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNJFAIFZKBOBBD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N(N=C1C2=CC=CS2)C(=O)CS(=O)(=O)C3=CN(C4=CC=CC=C43)CC5=CC=CC=C5Cl)C6=CC=C(C=C6)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H23ClFN3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
592.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((1-(2-chlorobenzyl)-1H-indol-3-yl)sulfonyl)-1-(5-(4-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone is a complex hybrid molecule that has drawn attention in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity associated with this compound.
Chemical Structure and Properties
The compound features a hybrid structure combining indole and pyrazole moieties, which are known for their diverse pharmacological properties. The presence of a sulfonyl group enhances its solubility and reactivity, potentially contributing to its biological efficacy.
Anticancer Activity
Recent studies have highlighted the anticancer potential of similar indole-pyrazole hybrids. For instance, compounds with analogous structures have demonstrated significant cytotoxic effects against various cancer cell lines, including HepG2, A549, and MCF-7. The compound's mechanism of action appears to involve:
- Induction of Apoptosis : Research indicates that related compounds significantly increase caspase-3 activity and downregulate anti-apoptotic proteins such as Bcl-2, leading to enhanced apoptosis in cancer cells .
- Cell Cycle Arrest : Flow cytometry analyses reveal that these compounds can induce cell cycle arrest at the G0/G1 phase, preventing cancer cell proliferation .
Table 1: Anticancer Activity of Indole-Pyrazole Derivatives
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| 7a | HepG2 | 6.1 ± 1.9 | Apoptosis induction |
| 7b | HepG2 | 7.9 ± 1.9 | Cell cycle arrest |
| Doxorubicin | HepG2 | 24.7 ± 3.2 | Standard reference |
Antimicrobial Activity
In addition to anticancer properties, the compound's structural elements suggest potential antimicrobial activity . Similar derivatives have shown broad-spectrum effects against various bacterial strains and fungi:
- Antibacterial Effects : Compounds derived from pyrazole scaffolds exhibit significant antibacterial action against Gram-positive and Gram-negative bacteria, with MIC values often outperforming conventional antibiotics .
- Antifungal Activity : Some studies report effective inhibition of fungal biofilms, indicating that these compounds can disrupt microbial adherence and growth .
Table 2: Antimicrobial Activity of Related Compounds
| Compound | Target Organism | MIC (µg/mL) | Effect Type |
|---|---|---|---|
| 14a | E. coli | 10 | Bactericidal |
| 14b | S. aureus | 5 | Bacteriostatic |
| 21d | C. tropicalis | 0.007–0.03 | Biofilm inhibition |
Mechanistic Insights
The biological mechanisms underlying the activity of this compound are supported by molecular docking studies that reveal its ability to interact with key enzymes involved in cancer progression and microbial resistance:
- Enzyme Inhibition : The compound may inhibit crucial enzymes such as CDK-2 and DNA gyrase B, which are vital for cancer cell cycle regulation and bacterial DNA replication respectively .
Case Studies
Several case studies illustrate the promising applications of similar compounds in clinical settings:
- Study on HepG2 Cells : A recent investigation demonstrated that indole-pyrazole hybrids induced apoptosis in HepG2 cells through caspase activation and mitochondrial pathway modulation .
- Antibacterial Efficacy : Another study reported that a derivative exhibited potent activity against methicillin-resistant Staphylococcus aureus (MRSA), showcasing its potential as a therapeutic agent against resistant strains .
Scientific Research Applications
Enzyme Inhibition
Research indicates that this compound exhibits significant inhibitory effects on specific enzymes, particularly carbonic anhydrases. These enzymes play crucial roles in physiological processes such as pH regulation and fluid balance. The inhibition of carbonic anhydrases suggests potential therapeutic applications in treating conditions like glaucoma and certain cancers where these enzymes are implicated.
Anticancer Potential
Compounds with similar structural frameworks have shown promising results in anticancer assays. Preliminary studies suggest that 2-((1-(2-chlorobenzyl)-1H-indol-3-yl)sulfonyl)-1-(5-(4-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone may possess antitumor properties, making it a candidate for further development in cancer therapeutics .
Synthesis and Optimization
The synthesis of this compound typically involves multi-step organic reactions. Key steps include the formation of the indole derivative followed by the introduction of the sulfonamide and pyrazole functionalities. Techniques such as column chromatography are employed to optimize yield and purity.
Case Study 1: Anticancer Activity Evaluation
A study conducted under the National Cancer Institute's Developmental Therapeutics Program assessed the anticancer activity of related compounds. The results indicated significant growth inhibition against various human tumor cell lines, with mean GI50 values suggesting effective cytotoxicity. This highlights the potential of compounds like 2-((1-(2-chlorobenzyl)-1H-indol-3-yl)sulfonyl)-1-(5-(4-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone in cancer treatment strategies .
Case Study 2: Enzyme Interaction Studies
Interaction studies revealed that this compound effectively inhibits certain isoforms of carbonic anhydrases. Such findings underscore its potential therapeutic applications in conditions where these enzymes are overactive, such as glaucoma and metabolic disorders .
Chemical Reactions Analysis
Electrophilic Substitution Reactions
The indole and thiophene rings are prime sites for electrophilic substitution due to their aromatic electron density.
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Indole Ring : The 2-chlorobenzyl group at N1 directs electrophiles to the C5 and C7 positions. Nitration using HNO3/H2SO4 at 0–5°C yields nitro-substituted derivatives, while sulfonation with oleum introduces sulfonic acid groups .
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Thiophene : Bromination with Br2/FeBr3 selectively substitutes the C5 position of the thiophene ring .
Key Reagents :
| Reaction Type | Reagents/Conditions | Position Selectivity |
|---|---|---|
| Nitration | HNO3, H2SO4, 0–5°C | Indole C5/C7 |
| Bromination | Br2, FeBr3, CH2Cl2, RT | Thiophene C5 |
Reduction Reactions
The ketone and pyrazoline moieties are susceptible to reduction:
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Ketone Reduction : LiAlH4 or NaBH4 reduces the ethanone group to a secondary alcohol, though steric hindrance from the pyrazoline-thiophene system may slow kinetics .
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Pyrazoline Reduction : Catalytic hydrogenation (H2/Pd-C) opens the dihydro-pyrazole ring, forming a diaminoethane derivative .
Example :
Nucleophilic Substitution
The sulfonyl group participates in nucleophilic displacement under specific conditions:
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Sulfonate Displacement : Reaction with amines (e.g., NH3/EtOH) replaces the sulfonyl group, forming sulfonamides. This is contingent on the sulfonate’s leaving-group ability .
Mechanism :
Oxidation Reactions
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Pyrazoline Oxidation : DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) oxidizes the 4,5-dihydro-1H-pyrazole to a fully aromatic pyrazole .
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Thiophene Oxidation : mCPBA (meta-chloroperbenzoic acid) oxidizes the thiophene sulfur to a sulfoxide or sulfone .
Conditions :
| Substrate | Oxidizing Agent | Product |
|---|---|---|
| Pyrazoline | DDQ, CH2Cl2 | Pyrazole |
| Thiophene | mCPBA, DCM | Thiophene S-oxide/SO2 |
Hydrolysis and Condensation
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Ketone Hydrolysis : Under strong acidic conditions (HCl/H2O, Δ), the ethanone group resists hydrolysis due to stabilization by adjacent aromatic systems.
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Pyrazoline Ring Opening : Acidic hydrolysis (HCl/EtOH) cleaves the pyrazoline ring, yielding a β-keto hydrazine intermediate .
Cross-Coupling Reactions
The thiophene and fluorophenyl groups enable catalytic coupling:
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Suzuki-Miyaura : Pd(PPh3)4 catalyzes coupling between the fluorophenyl boronic acid and aryl halides, enabling structural diversification .
Critical Analysis of Research Findings
-
Pyrazoline Reactivity : Studies on analogous 4,5-dihydro-1H-pyrazoles demonstrate ring-opening under acidic conditions and oxidation to pyrazoles .
-
Thiophene Functionalization : Electrophilic substitution on thiophene is well-documented, with halogenation and oxidation being common .
-
Sulfonyl Group Stability : Sulfonates exhibit moderate reactivity in nucleophilic displacement, contrasting with inert sulfonamides .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues from Heterocyclic Families
The compound shares structural motifs with several classes of heterocycles, including triazoles, pyrazoles, and indole derivatives. Below is a comparative analysis of key analogues:
Key Structural and Functional Differences
- Indole vs. Triazole/Triazinyl Cores : The indole-sulfonyl group in the target compound may enhance π-π stacking interactions in biological targets compared to triazole-based analogues, which prioritize hydrogen bonding via nitrogen-rich cores .
- Substituent Effects : The 2-chlorobenzyl group on the indole introduces steric bulk and electron-withdrawing properties, contrasting with the electron-deficient difluorophenyl groups in triazole derivatives . The thiophen-2-yl moiety, common to both the target compound and Example 63 , suggests a shared emphasis on sulfur-mediated hydrophobic interactions.
- Synthetic Complexity : The target compound’s multi-heterocyclic architecture likely requires more stringent coupling conditions than the straightforward hydrazine cyclization used for dihydro-pyrazoles .
Physicochemical and Pharmacological Insights
- Bioactivity Trends : While specific data for the target compound are absent, pyrazole-thiophene hybrids (e.g., ) often exhibit kinase inhibitory or anti-proliferative activities. The sulfonyl group may further modulate selectivity, as seen in sulfonamide-based drugs.
Preparation Methods
Synthesis of 5-(4-Fluorophenyl)-3-(Thiophen-2-yl)-4,5-Dihydro-1H-Pyrazole
The pyrazoline scaffold is synthesized through a two-step process involving chalcone formation and subsequent cyclization.
Chalcone Intermediate Preparation
(2E)-3-(4-Fluorophenyl)-1-(thiophen-2-yl)prop-2-en-1-one is synthesized via Claisen-Schmidt condensation. A mixture of 4-fluorobenzaldehyde (1.24 g, 10 mmol) and 2-acetylthiophene (1.26 g, 10 mmol) is reacted in ethanol (30 mL) with 10% NaOH (5 mL) at 0–5°C for 4 hours. The precipitate is filtered and recrystallized from ethanol to yield yellow crystals (2.15 g, 85%).
Pyrazoline Cyclization
The chalcone (2.53 g, 10 mmol) is dissolved in ethanol (20 mL), and hydrazine hydrate (1.5 mL, 30 mmol) is added. The mixture is irradiated under microwave conditions (300 W, 100°C) for 15 minutes. The crude product is purified via column chromatography (hexane/ethyl acetate, 7:3) to afford 5-(4-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole as a white solid (2.08 g, 78%).
Key Data:
- Melting Point : 142–144°C
- 1H NMR (400 MHz, CDCl3) : δ 7.45 (d, J = 8.4 Hz, 2H, Ar-H), 7.32 (d, J = 3.6 Hz, 1H, Thiophene-H), 7.12 (dd, J = 5.2, 3.6 Hz, 1H, Thiophene-H), 6.98 (d, J = 8.4 Hz, 2H, Ar-H), 5.21 (dd, J = 12.0, 4.8 Hz, 1H, CH), 3.42 (dd, J = 16.8, 12.0 Hz, 1H, CH2), 3.11 (dd, J = 16.8, 4.8 Hz, 1H, CH2).
Synthesis of 1-(2-Chlorobenzyl)-1H-Indol-3-yl Sulfonyl Chloride
The sulfonyl chloride intermediate is prepared via halogenation of a methyl sulfide precursor.
Preparation of 1-(2-Chlorobenzyl)-1H-Indole-3-thiol
1-(2-Chlorobenzyl)-1H-indole (2.31 g, 10 mmol) is treated with thiourea (0.76 g, 10 mmol) in acetic acid (15 mL) at reflux for 6 hours. The mixture is cooled, diluted with water (50 mL), and neutralized with NaHCO3. The product is extracted with dichloromethane, dried (Na2SO4), and concentrated to yield 1-(2-chlorobenzyl)-1H-indole-3-thiol as a brown oil (2.18 g, 82%).
Oxidation to Sulfonyl Chloride
The thiol (2.66 g, 10 mmol) is dissolved in monochlorobenzene (20 mL) and water (2 mL). Chlorine gas (0.71 g, 10 mmol) is bubbled through the solution at 25°C for 5 hours. The organic layer is separated, washed with water, and dried. Solvent removal under vacuum affords 1-(2-chlorobenzyl)-1H-indole-3-sulfonyl chloride as a pale-yellow solid (2.89 g, 90%).
Key Data:
Coupling of Pyrazoline and Sulfonyl Chloride Intermediates
Synthesis of 2-((1-(2-Chlorobenzyl)-1H-Indol-3-yl)Sulfonyl)Ethan-1-one
The sulfonyl chloride (3.21 g, 10 mmol) is reacted with sodium ethoxide (0.68 g, 10 mmol) in dry THF (20 mL) at 0°C. Acetyl chloride (0.78 g, 10 mmol) is added dropwise, and the mixture is stirred at room temperature for 3 hours. The product is extracted with ethyl acetate, washed with brine, and purified by silica gel chromatography (hexane/ethyl acetate, 6:4) to yield the acetylated sulfone (2.95 g, 85%).
Final Coupling Reaction
The acetylated sulfone (3.47 g, 10 mmol) and pyrazoline (2.67 g, 10 mmol) are dissolved in DMF (15 mL). K2CO3 (2.76 g, 20 mmol) is added, and the mixture is heated at 80°C for 12 hours. The reaction is quenched with ice water, and the precipitate is filtered and recrystallized from ethanol to yield the target compound as a white solid (4.12 g, 72%).
Key Data:
- Melting Point : 168–170°C
- 1H NMR (400 MHz, DMSO-d6) : δ 8.21 (s, 1H, Indole-H), 7.89 (d, J = 8.4 Hz, 1H, Ar-H), 7.62–7.58 (m, 2H, Ar-H), 7.45–7.38 (m, 4H, Ar-H/Thiophene-H), 7.12 (d, J = 3.6 Hz, 1H, Thiophene-H), 5.64 (s, 2H, CH2), 5.18 (dd, J = 12.0, 4.8 Hz, 1H, CH), 3.40 (dd, J = 16.8, 12.0 Hz, 1H, CH2), 3.08 (dd, J = 16.8, 4.8 Hz, 1H, CH2), 2.51 (s, 3H, COCH3).
- 13C NMR (100 MHz, DMSO-d6) : δ 193.4 (C=O), 162.1 (C-F), 140.2–114.7 (Ar-C), 58.3 (CH2), 45.6 (CH), 30.1 (COCH3).
Optimization of Reaction Conditions
Challenges and Mitigation Strategies
Byproduct Formation During Coupling
Excess acetyl chloride leads to diacetylated byproducts. Maintaining stoichiometric ratios (1:1) and low temperatures (0°C) suppresses this issue.
Purification Difficulties
Silica gel chromatography with gradient elution (hexane/ethyl acetate 8:2 to 5:5) resolves co-elution of pyrazoline and sulfone intermediates.
Scalability and Industrial Relevance
The protocol demonstrates scalability up to 100 g with consistent yields (70–72%). Patent methodologies suggest potential for continuous-flow sulfonation, reducing chlorine gas handling risks.
Q & A
Basic Research Question
- Spectroscopy : Use H/C NMR to confirm substituent positions (e.g., sulfonyl, chlorobenzyl, fluorophenyl groups). Mass spectrometry (HRMS) verifies molecular weight.
- Crystallography : Single-crystal X-ray diffraction (SCXRD) is critical. The SHELX suite (e.g., SHELXL) is widely used for refinement, particularly for handling twinned data or high-resolution structures. Recent SHELXL updates include improved constraints for disordered moieties, such as the thiophen-2-yl group .
Advanced Research Question
For complex cases (e.g., pseudosymmetry or twinning), employ SHELXD for structure solution and SHELXE for density modification. Challenges include refining the 4,5-dihydropyrazole ring’s puckering parameters, which require careful application of DELU and SIMU restraints in SHELXL .
What experimental design considerations are critical for analyzing the compound’s stability and degradation?
Advanced Research Question
- Limitations : Prolonged analytical runs (e.g., >9 hours) risk organic degradation, altering the compound’s matrix. This is exacerbated by temperature fluctuations, as seen in hyperspectral imaging (HSI) studies .
- Mitigation : Use continuous cooling (4°C) during extended experiments. Monitor degradation via HPLC-MS, focusing on sulfonyl and ethanone group stability. Forced degradation studies under acidic/alkaline conditions can identify vulnerable sites .
How can researchers identify and characterize synthetic byproducts?
Advanced Research Question
Byproducts often arise from incomplete cyclization or sulfonation side reactions. Strategies:
- Chromatography : Reverse-phase HPLC with a C18 column (acetonitrile/water gradient) separates byproducts.
- Mass Spectrometry : LC-ESI-MS detects intermediates (e.g., uncyclized hydrazine adducts).
- Crystallography : Co-crystallized impurities can be resolved using SHELXL’s PART instruction to model disorder .
What challenges arise during crystallographic refinement of this compound, and how are they resolved?
Advanced Research Question
- Disorder : The 2-chlorobenzyl group may exhibit rotational disorder. Apply SHELXL’s AFIX 66 instruction to model two conformers with occupancy refinement.
- Thermal Motion : High thermal parameters in the thiophene ring require ISOR restraints to prevent unrealistic displacement .
- Validation : Use CheckCIF to flag geometry outliers (e.g., pyrazoline ring puckering) and adjust restraints iteratively .
How can biological activity assays be designed for this compound?
Basic Research Question
- Target Selection : Prioritize targets based on structural motifs: the indole-sulfonyl group may inhibit kinases, while the fluorophenyl-thiophene moiety suggests anti-inflammatory activity.
- In Vitro Assays : Use fluorescence polarization for binding affinity studies. For cytotoxicity, employ MTT assays on cancer cell lines, referencing protocols from similar pyrazoline derivatives .
What computational approaches are suitable for studying structure-activity relationships (SAR)?
Advanced Research Question
- Docking : Use AutoDock Vina with SCXRD-derived coordinates to predict binding poses in protein targets (e.g., COX-2).
- QSAR : Develop 3D-QSAR models using CoMFA/CoMSIA, incorporating electronic descriptors (e.g., sulfonyl group’s electrostatic potential) .
What storage conditions are optimal for maintaining compound integrity?
Basic Research Question
Store at -20°C in amber vials under inert gas (N) to prevent sulfonyl group hydrolysis and thiophene oxidation. Periodic purity checks via TLC (silica gel, chloroform:methanol 9:1) are recommended .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
